molecular formula C20H17BrN2O2 B11819441 6-Bromo-2-[2-[4-(dimethylamino)phenyl]ethenyl]quinoline-4-carboxylic acid

6-Bromo-2-[2-[4-(dimethylamino)phenyl]ethenyl]quinoline-4-carboxylic acid

Cat. No.: B11819441
M. Wt: 397.3 g/mol
InChI Key: BOMWVNAYFIBSPG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-bromo-2-{2-[4-(dimethylamino)phenyl]ethenyl}quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Bromination: The quinoline core is then brominated at position 6 using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.

    Introduction of the Ethenyl Group: The 2-{2-[4-(dimethylamino)phenyl]ethenyl} group is introduced via a Heck reaction, where the bromoquinoline is reacted with 4-(dimethylamino)styrene in the presence of a palladium catalyst and a base such as triethylamine.

    Carboxylation: Finally, the carboxylic acid group is introduced at position 4 through a carboxylation reaction using carbon dioxide under high pressure and temperature.

Chemical Reactions Analysis

6-bromo-2-{2-[4-(dimethylamino)phenyl]ethenyl}quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

6-bromo-2-{2-[4-(dimethylamino)phenyl]ethenyl}quinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-bromo-2-{2-[4-(dimethylamino)phenyl]ethenyl}quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit certain enzymes involved in cell proliferation and survival, leading to cell death. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

6-bromo-2-{2-[4-(dimethylamino)phenyl]ethenyl}quinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:

Properties

Molecular Formula

C20H17BrN2O2

Molecular Weight

397.3 g/mol

IUPAC Name

6-bromo-2-[2-[4-(dimethylamino)phenyl]ethenyl]quinoline-4-carboxylic acid

InChI

InChI=1S/C20H17BrN2O2/c1-23(2)16-8-4-13(5-9-16)3-7-15-12-18(20(24)25)17-11-14(21)6-10-19(17)22-15/h3-12H,1-2H3,(H,24,25)

InChI Key

BOMWVNAYFIBSPG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O

Origin of Product

United States

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